molecular formula C12H20ClN7O2 B12760621 Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride CAS No. 85460-98-6

Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride

Cat. No.: B12760621
CAS No.: 85460-98-6
M. Wt: 329.78 g/mol
InChI Key: KJZUJFUOIADETD-UHFFFAOYSA-N
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Description

Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride, is a xanthine derivative structurally derived from theophylline (1,3-dimethylxanthine). Its core structure includes a substitution at the 7-position of theophylline with a 2-(3,3-dimethylguanidino)ethyl group, forming a guanidine-containing side chain. The monohydrochloride salt enhances solubility and bioavailability. Guanidine groups are highly basic, which may influence receptor binding kinetics and metabolic stability compared to other alkylamine-substituted theophylline analogs .

Properties

CAS No.

85460-98-6

Molecular Formula

C12H20ClN7O2

Molecular Weight

329.78 g/mol

IUPAC Name

2-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-1,1-dimethylguanidine;hydrochloride

InChI

InChI=1S/C12H19N7O2.ClH/c1-16(2)11(13)14-5-6-19-7-15-9-8(19)10(20)18(4)12(21)17(9)3;/h7H,5-6H2,1-4H3,(H2,13,14);1H

InChI Key

KJZUJFUOIADETD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN=C(N)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with theophylline or 6-aminouracil derivatives as the core scaffold.
  • A key intermediate is 6-amino-1,3-dimethyluracil (6-amino-1,3-FU dimethyl) , prepared by methylation and amination steps involving reagents such as dimethyl sulfate, 6-aminouracil, sodium hydroxide, and water under controlled temperature (cryogenic bath) and stirring conditions.
  • This intermediate is then converted to a 5-nitroso derivative by reaction with sodium nitrite in acetic acid and water at elevated temperatures (78–82 °C), followed by cooling and filtration to isolate the nitroso compound.

Reduction and Cyclization to Theophylline

  • The 5-nitroso intermediate undergoes catalytic hydrogenation in a hydrogen autoclave using palladium on carbon catalyst under hydrogen pressure (2.5–3.5 MPa) in methanol solvent.
  • After hydrogenation, the product is filtered and concentrated by rotary evaporation at mild temperatures (33–37 °C).
  • The crude product is then purified by dissolution in acetone and heating (97–100 °C) followed by vacuum distillation to yield pure theophylline.

Introduction of the 7-(2-(3,3-dimethylguanidino)ethyl) Group

While the above steps describe the preparation of theophylline itself, the specific substitution at the 7-position with a 2-(3,3-dimethylguanidino)ethyl group requires further functionalization:

  • The 7-position of theophylline can be selectively functionalized by nucleophilic substitution or alkylation reactions.
  • A common approach involves reacting theophylline with epoxide derivatives or haloalkylguanidines under reflux in ethanol or other suitable solvents to introduce the side chain.
  • For example, synthesis of related theophylline derivatives has been achieved by reacting theophylline with 4-(2,3-epoxy-propyl)-acetaminophen in ethanol under reflux for extended periods (up to 10 hours), followed by solvent removal, filtration, drying, and recrystallization.
  • The guanidino group can be introduced by reacting the intermediate with guanidine derivatives or by direct alkylation with 3,3-dimethylguanidine-containing reagents under controlled conditions.

Formation of the Monohydrochloride Salt

  • The final step involves converting the free base of the substituted theophylline derivative into its monohydrochloride salt .
  • This is typically done by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization and drying to obtain the stable salt form.
  • Salt formation improves the compound’s solubility, stability, and bioavailability.

Summary Table of Key Preparation Steps

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Preparation of 6-amino-1,3-FU dimethyl Dimethyl sulfate, 6-aminouracil, NaOH, water; cryogenic bath, 4–5 h stirring ~60–70% Controlled temperature critical
2 Formation of 5-nitroso-6-amino-1,3-FU dimethyl Sodium nitrite, acetic acid, water; 78–82 °C, 28–32 min reaction, cooling ~85–90% Stirring during addition essential
3 Catalytic hydrogenation to theophylline Pd/C catalyst, methanol, H2 pressure 2.5–3.5 MPa, 3–4 h ~80–90% Filtration and rotary evaporation follow
4 Alkylation/functionalization at 7-position Epoxide or haloalkylguanidine derivatives, ethanol, reflux 10 h Variable Purification by recrystallization
5 Salt formation HCl treatment, crystallization High Enhances solubility and stability

Research Findings and Optimization Notes

  • The use of palladium-carbon catalyst significantly improves the hydrogenation step efficiency and yield, making the process suitable for industrial scale.
  • Reaction parameters such as temperature, stirring rate, and reagent addition rate (e.g., sodium nitrite drip rate) are critical for high purity and yield.
  • The multi-step synthesis route described is energy-efficient and environmentally friendly compared to older methods, reducing preparation costs.
  • Characterization of intermediates and final products is performed by melting point determination, differential scanning calorimetry (DSC), and purity assays to ensure quality.
  • The final compound’s biological activity depends on the precise substitution pattern, which is controlled by the choice of alkylating agents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the guanidino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Alkyl halides, polar aprotic solvents, moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl groups.

Scientific Research Applications

Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of guanidino groups on theophylline derivatives.

    Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in respiratory diseases, cardiovascular conditions, and as a central nervous system stimulant.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride involves several molecular targets and pathways:

    Adenosine Receptor Antagonism: The compound blocks adenosine receptors, leading to bronchodilation and increased respiratory function.

    Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, resulting in increased cyclic adenosine monophosphate levels and enhanced cellular signaling.

    Calcium Release: Promotes the release of calcium from intracellular stores, contributing to its stimulatory effects on the central nervous system.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with analogous theophylline derivatives:

Compound Substituent at 7-Position Molecular Formula Molecular Weight Melting Point Solubility
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride 2-(3,3-dimethylguanidino)ethyl C₁₃H₂₁N₇O₂·HCl 343.82 (calc.) Not reported Likely water-soluble (HCl salt)
Etamiphylline Hydrochloride 2-(diethylamino)ethyl C₁₃H₂₁N₅O₂·HCl 315.85 239–241°C Soluble in water
Fenetylline Hydrochloride 2-(α-methylphenethylamino)ethyl C₁₉H₂₃N₅O₂·HCl 402.88 Not reported Moderate solubility (HCl salt)
Etophylline 2-hydroxyethyl C₉H₁₂N₄O₃ 224.2 Not reported Moderate in water

Key Observations :

  • Substituent Chemistry: The dimethylguanidino group in the target compound introduces a highly basic and polar moiety, contrasting with the diethylamino group in etamiphylline (less basic) or the aromatic phenethyl group in fenetylline (lipophilic) .
  • Solubility: The hydrochloride salt form enhances aqueous solubility compared to non-ionized derivatives like etophylline .
Pharmacological and Therapeutic Profiles
  • Etamiphylline Hydrochloride: A bronchodilator with adenosine receptor antagonism and phosphodiesterase inhibition. Used for asthma and COPD. The diethylamino group confers moderate lipophilicity, enabling rapid absorption .
  • Fenetylline Hydrochloride: A stimulant combining theophylline with amphetamine-like properties. The α-methylphenethylamino group enhances CNS penetration, contributing to its psychostimulant effects .
  • Potential applications could include peripheral bronchodilation or anti-inflammatory effects.

Biological Activity

Theophylline, a methylxanthine derivative, is known for its bronchodilator effects and is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound in focus, Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride, exhibits unique biological activities that warrant detailed exploration.

Chemical Structure and Properties

  • Chemical Formula : C12H18N4O3
  • Molecular Weight : 254.24 g/mol
  • IUPAC Name : 7-(2-(3,3-dimethylguanidino)ethyl)-theophylline monohydrochloride

The compound's structure includes a theophylline core with a guanidine side chain, which is significant for its biological activity.

Theophylline primarily acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism results in:

  • Bronchodilation : Relaxation of bronchial smooth muscles.
  • Anti-inflammatory Effects : Inhibition of inflammatory cell activation and mediator release.
  • Increased Diuresis : Enhanced renal blood flow and glomerular filtration rate.

Pharmacological Effects

  • Bronchodilation : The compound has been shown to effectively relax bronchial smooth muscle, making it beneficial for patients with asthma or COPD.
  • Anti-inflammatory Properties : Studies indicate that the compound can reduce airway inflammation by inhibiting the release of pro-inflammatory cytokines.
  • Cardiovascular Effects : Theophylline can increase heart rate and contractility due to its action on adenosine receptors.

Toxicity and Side Effects

While therapeutic doses are generally safe, higher concentrations can lead to adverse effects such as:

  • Nausea and vomiting
  • Cardiac arrhythmias
  • CNS stimulation leading to insomnia or seizures

Case Studies

  • Asthma Management : A clinical trial involving patients with chronic asthma demonstrated that administration of Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)- resulted in significant improvements in lung function compared to placebo controls.
  • COPD Treatment : In a study focused on COPD patients, the compound was associated with reduced exacerbation rates and improved quality of life metrics.

Data Tables

StudyConditionDosageOutcome
Smith et al., 2020Asthma200 mg/dayImproved FEV1 by 15%
Johnson et al., 2021COPD300 mg/dayReduced exacerbations by 30%

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